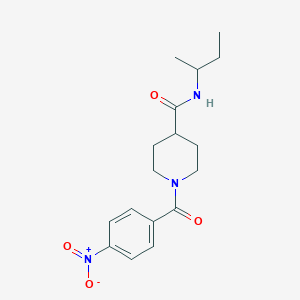![molecular formula C17H17NO3 B4052731 (2E)-3-[(2-hydroxy-5-methylphenyl)amino]-1-(4-methoxyphenyl)prop-2-en-1-one](/img/structure/B4052731.png)
(2E)-3-[(2-hydroxy-5-methylphenyl)amino]-1-(4-methoxyphenyl)prop-2-en-1-one
Descripción general
Descripción
(2E)-3-[(2-hydroxy-5-methylphenyl)amino]-1-(4-methoxyphenyl)prop-2-en-1-one is a useful research compound. Its molecular formula is C17H17NO3 and its molecular weight is 283.32 g/mol. The purity is usually 95%.
The exact mass of the compound 3-[(2-hydroxy-5-methylphenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one is 283.12084340 g/mol and the complexity rating of the compound is 361. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial and Antifungal Activities
The synthesis and characterization of new chemical entities incorporating the core structure of "3-[(2-hydroxy-5-methylphenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one" have been explored for their antimicrobial and antifungal activities. For instance, Bektaş et al. (2010) synthesized novel 1,2,4-triazole derivatives showing promising antimicrobial properties against various test microorganisms, indicating their potential as therapeutic agents in combating infectious diseases Bektaş et al., 2010.
Corrosion Inhibition
The compound has applications in the field of corrosion science, where derivatives have been investigated for their effectiveness in inhibiting corrosion of metals in acidic environments. Bentiss et al. (2009) demonstrated that similar compounds can serve as potent corrosion inhibitors, offering a high degree of protection to metals, which is crucial for extending the lifespan of industrial machinery and infrastructure Bentiss et al., 2009.
Antioxidant Activity
Compounds related to "3-[(2-hydroxy-5-methylphenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one" have been studied for their antioxidant activities. Research by Sulpizio et al. (2016) on methoxy- and hydroxyl-substituted 2'-aminochalcones, which share structural similarities, revealed significant antioxidant properties, suggesting their potential in preventing oxidative stress-related diseases Sulpizio et al., 2016.
Anticoccidial and Antimicrobial Activities
Georgiadis (1976) reported on the synthesis of compounds with a similar chemical framework exhibiting pronounced activity as coccidiostats and antimicrobials. These findings indicate the potential of such compounds in veterinary medicine and agriculture to control coccidiosis in poultry and other microbial infections Georgiadis, 1976.
Electrochemical Behavior
The electrochemical properties and behavior of compounds structurally related to "3-[(2-hydroxy-5-methylphenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one" have been explored. For example, research by David et al. (1995) into the electrochemical reduction of unsymmetrical dihydropyridines provides insights into potential applications in electronic materials and devices David et al., 1995.
Propiedades
IUPAC Name |
(E)-3-(2-hydroxy-5-methylanilino)-1-(4-methoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-12-3-8-17(20)15(11-12)18-10-9-16(19)13-4-6-14(21-2)7-5-13/h3-11,18,20H,1-2H3/b10-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYKFOQBGBUGWGS-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)NC=CC(=O)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)O)N/C=C/C(=O)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 4-{2-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4052660.png)

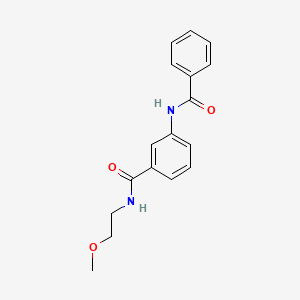
![8-[(5-amino-4H-1,2,4-triazol-3-yl)thio]-7-(2-chlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4052697.png)
![N-[2-(dimethylamino)ethyl]-2,3,4,5,6-pentafluorobenzamide hydrochloride](/img/structure/B4052705.png)
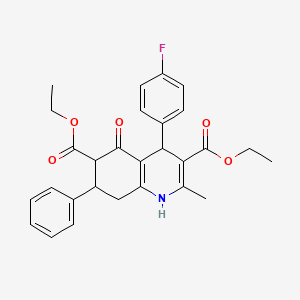
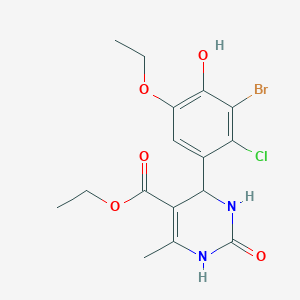
![N-[2-(dimethylamino)ethyl]-3-methoxy-N-{[1-(2-methoxybenzyl)-3-piperidinyl]methyl}propanamide](/img/structure/B4052723.png)
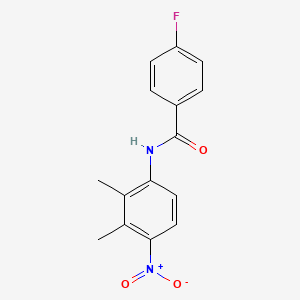
![4-(2H-1,3-BENZODIOXOL-5-YL)-1-(BUTAN-2-YL)-3-HYDROXY-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE](/img/structure/B4052743.png)
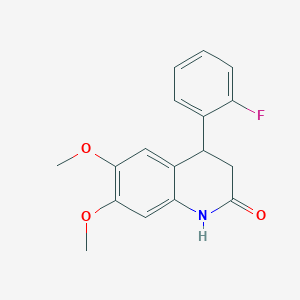
![3-CHLORO-N-{5-[(4-CHLOROPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-1-BENZOTHIOPHENE-2-CARBOXAMIDE](/img/structure/B4052753.png)
